Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride
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Overview
Description
Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C12H18ClNO2 and a molecular weight of 243.73 g/mol . It is a solid compound that is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride typically involves the reaction of ethyl 3-bromo-3-(3-methylphenyl)propanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by precipitation or crystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles such as halides or alkoxides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-3-(3-ethoxyphenyl)propanoate hydrochloride
- Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate hydrochloride
- Ethyl 3-amino-3-(4-methylphenyl)propanoate
Uniqueness
Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride is unique due to its specific structural features, such as the presence of a methyl group on the phenyl ring. This structural variation can influence its reactivity and interactions with other molecules, making it distinct from similar compounds .
Properties
IUPAC Name |
ethyl 3-amino-3-(3-methylphenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)8-11(13)10-6-4-5-9(2)7-10;/h4-7,11H,3,8,13H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLSWTQHHLZTNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC(=C1)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502842-11-7 |
Source
|
Record name | Benzenepropanoic acid, β-amino-3-methyl-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=502842-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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